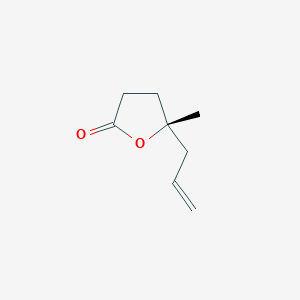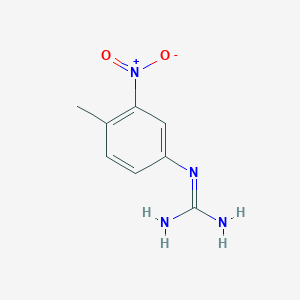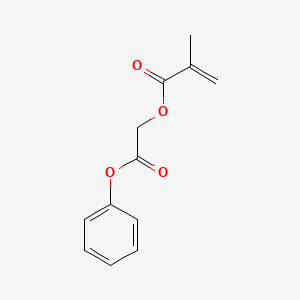
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H14O4 It is known for its unique structure, which includes a phenoxy group attached to an oxoethyl moiety, and a methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-oxo-2-phenoxyethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The oxo group can participate in redox reactions, influencing cellular processes. The methylprop-2-enoate group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-phenylmethoxyethyl 2-methylprop-2-enoate
- 2-Oxo-2-(4-methoxyphenyl)ethyl 2-methylprop-2-enoate
- 2-Oxo-2-(4-chlorophenyl)ethyl 2-methylprop-2-enoate
Uniqueness
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its phenoxy group provides aromatic stability, while the oxo and methylprop-2-enoate groups offer reactivity and versatility in various chemical reactions. This combination makes it a valuable compound for diverse scientific and industrial applications.
Eigenschaften
CAS-Nummer |
652132-67-7 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(2-oxo-2-phenoxyethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-9(2)12(14)15-8-11(13)16-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
RUZLBQPQBUBDNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15158283.png)
![(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone](/img/structure/B15158286.png)
![4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15158287.png)
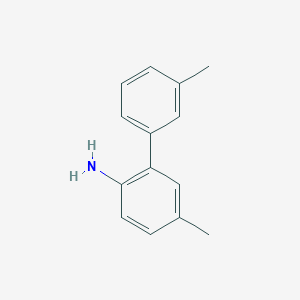
![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)
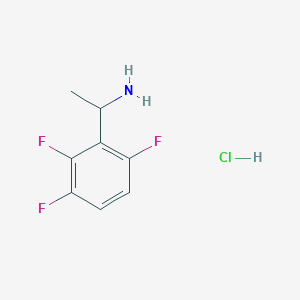
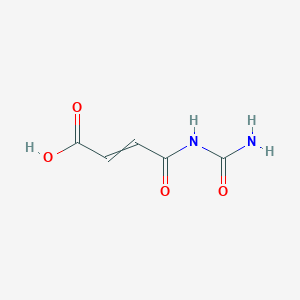
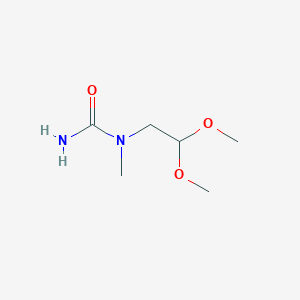
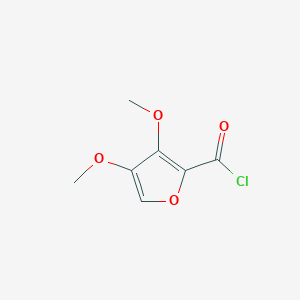
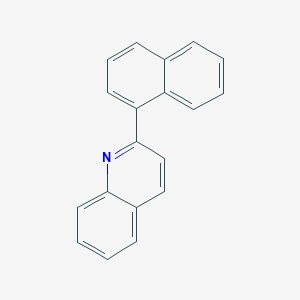
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
